molecular formula C13H13NO2 B6259651 ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate CAS No. 19310-51-1

ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate

Cat. No.: B6259651
CAS No.: 19310-51-1
M. Wt: 215.2
InChI Key:
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Description

Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C13H13NO2 . It is a derivative of cyanoacrylate, which is known for its adhesive properties. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 2-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of adhesives and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in the study of biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate

Comparison: Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs .

Properties

CAS No.

19310-51-1

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

0

Origin of Product

United States

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